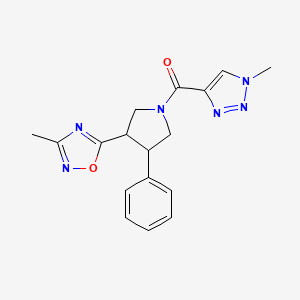
(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that incorporates diverse functional groups known for their biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to an oxadiazole and a triazole moiety, which are known for their roles in medicinal chemistry. The structural components can influence the compound's interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₂ |
| Molecular Weight | 233.25 g/mol |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its oxadiazole and triazole components. These heterocycles have been extensively studied for their potential in various therapeutic areas.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. They interact with multiple biological targets involved in cancer progression:
- Mechanisms of Action :
- Inhibition of Enzymes : Oxadiazoles can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and modification.
- Targeting Kinases : Compounds similar to our target molecule have shown efficacy against kinases involved in cancer cell proliferation and survival pathways .
Case Studies
Several studies have highlighted the potential of oxadiazole and triazole derivatives in cancer therapy:
-
Study on Antitumor Activity :
- In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that compounds with oxadiazole scaffolds exhibited cytotoxic effects, leading to apoptosis in malignant cells.
- The study reported IC50 values ranging from 10 to 50 µM for several derivatives, indicating promising anticancer activity .
- Molecular Docking Studies :
Other Biological Activities
Beyond anticancer effects, compounds containing oxadiazole and triazole rings have shown potential in other therapeutic areas:
属性
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-11-18-16(25-20-11)14-9-23(17(24)15-10-22(2)21-19-15)8-13(14)12-6-4-3-5-7-12/h3-7,10,13-14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTSWJJHMFMVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













